

An In-Depth Technical Guide to the Physical and Chemical Properties of Thioacetaldehyde

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Compound of Interest

Compound Name: Thioacetaldehyde

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Abstract

Thioacetaldehyde (ethanethial) is the sulfur analog of acetaldehyde, characterized by the replacement of the carbonyl oxygen with a sulfur atom. This substitution imparts unique chemical reactivity to the molecule, making it a subject of interest in organic synthesis and astrochemistry. However, its inherent instability and propensity for polymerization present significant challenges in its handling and characterization. This technical guide provides a comprehensive overview of the known physical and chemical properties of **thioacetaldehyde**, including its synthesis, reactivity, and spectroscopic signature. Due to the transient nature of the monomer, this guide also discusses its in-situ generation and subsequent reactions, which are the primary methods for its utilization in synthetic chemistry.

Physical Properties

Thioacetaldehyde is a volatile and highly reactive compound. Its physical properties are not as extensively documented as its oxygen analog, acetaldehyde, primarily due to its instability. Unhindered thioaldehydes, like **thioacetaldehyde**, are generally too reactive to be isolated in their monomeric form under standard conditions.^[1] They readily oligomerize or polymerize. The data presented below pertains to the monomeric form, with the understanding that these are often determined under specific experimental conditions or are predicted.

Table 1: Physical Properties of **Thioacetaldehyde**

Property	Value	Source
Molecular Formula	C ₂ H ₄ S	NIST
Molecular Weight	60.118 g/mol	NIST
CAS Registry Number	6851-93-0	NIST
Boiling Point	36.9 °C at 760 mmHg	LookChem
Density	0.9 g/cm ³	LookChem
Vapor Pressure	494 mmHg at 25 °C	LookChem
Melting Point	Data for the monomer is not readily available. The trimer, 2,4,6-trimethyl-1,3,5-trithiane, exists in α- and β-forms with melting points of 101 °C and 126 °C, respectively.	DrugFuture
Solubility	Data not readily available. Expected to be soluble in organic solvents.	

Chemical Properties and Reactivity

The chemistry of **thioacetaldehyde** is dominated by the reactivity of the carbon-sulfur double bond (thiocarbonyl group). Thioaldehydes are significantly more reactive than their corresponding aldehydes.^[1]

Key aspects of its reactivity include:

- **Polymerization and Trimerization:** **Thioacetaldehyde** has a strong tendency to undergo self-condensation to form cyclic trimers (2,4,6-trimethyl-1,3,5-trithiane) and linear polymers.^{[1][2]} This is a primary reason for its instability.
- **Diels-Alder Reactions:** As a potent dienophile, **thioacetaldehyde**, generated in-situ, readily participates in [4+2] cycloaddition reactions with conjugated dienes to form substituted thiopyrans.^{[3][4][5][6][7]} This reaction is a cornerstone of its synthetic utility.

- Nucleophilic Addition: The electrophilic carbon of the thiocarbonyl group is susceptible to attack by nucleophiles.
- Oxidation: The sulfur atom can be oxidized to form sulfoxes (thioaldehyde S-oxides) and other sulfur-oxygen species.

Spectroscopic Properties

Obtaining experimental spectroscopic data for monomeric **thioacetaldehyde** is challenging due to its transient nature. Much of the available data is from gas-phase studies, matrix isolation experiments, or computational chemistry.

Table 2: Spectroscopic Data for **Thioacetaldehyde**

Spectroscopy	Observed/Predicted Features
^1H NMR	Predicted chemical shifts would show a quartet for the methine proton (CH) and a doublet for the methyl protons (CH_3). Specific experimental data for the monomer is not readily available in the searched literature.
^{13}C NMR	The thiocarbonyl carbon ($\text{C}=\text{S}$) is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around 200 ppm or higher. Specific experimental data for the monomer is not readily available in the searched literature.
Infrared (IR)	The $\text{C}=\text{S}$ stretching vibration is a key feature, though its intensity can be weak. The exact frequency can vary, but it is expected in the region of $1000\text{--}1250\text{ cm}^{-1}$. Other expected bands include C-H stretching and bending vibrations.
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $m/z = 60$. Fragmentation patterns would involve the loss of H, CH_3 , and other small fragments.
UV-Visible	The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data, suggesting electronic transitions associated with the thiocarbonyl group.

Experimental Protocols

Due to its instability, **thioacetaldehyde** is almost exclusively generated in-situ for immediate use in chemical reactions. A common method involves the photochemical fragmentation of phenacyl sulfides.

In-situ Generation and Diels-Alder Trapping of Thioacetaldehyde

This protocol describes the photochemical generation of **thioacetaldehyde** and its subsequent trapping with a diene in a thia-Diels-Alder reaction.[4][5]

Materials:

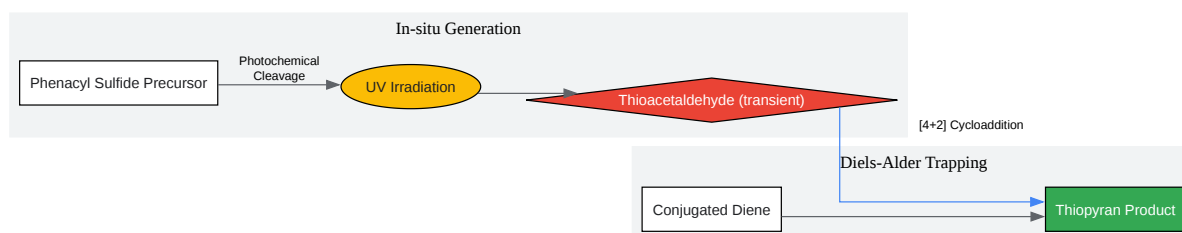
- Phenacyl ethyl sulfide (precursor)
- A suitable conjugated diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene)
- Degassed solvent (e.g., benzene, acetonitrile)
- Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- A solution of phenacyl ethyl sulfide and an excess of the conjugated diene is prepared in a degassed solvent within the photochemical reactor.
- The solution is purged with an inert gas (N₂ or Ar) for a sufficient period to remove dissolved oxygen.
- The reaction mixture is irradiated with a UV lamp at a suitable temperature (often room temperature). The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to follow the consumption of the starting materials and the formation of the cycloadduct.
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting crude product, a substituted thiopyran, is then purified using standard techniques such as column chromatography.

Mandatory Visualizations

Workflow for In-situ Generation and Diels-Alder Reaction of Thioacetaldehyde

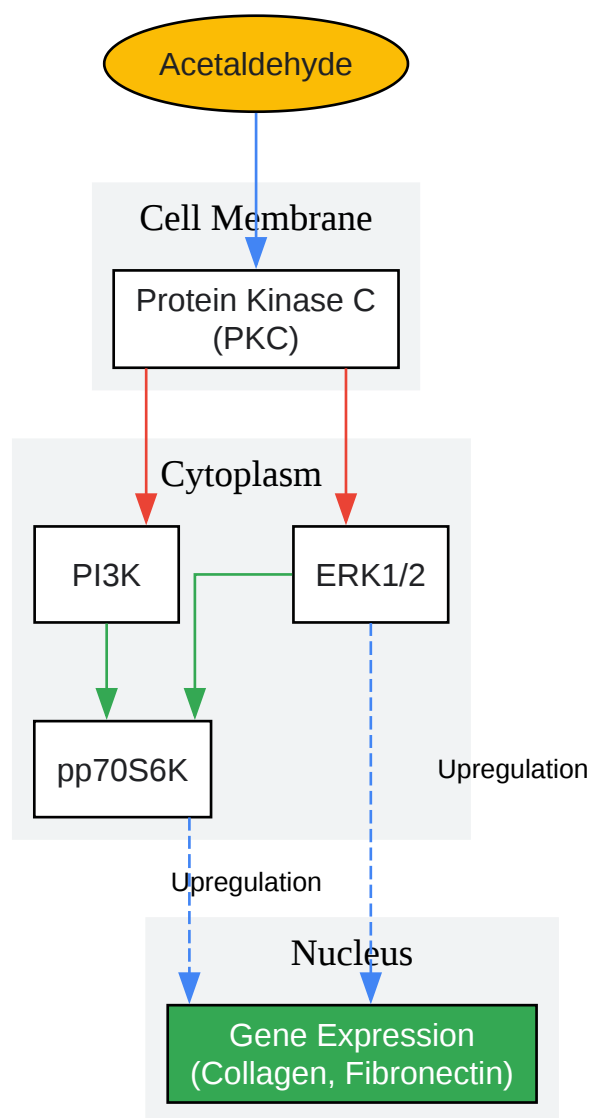


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Caption: In-situ generation and reaction of **thioacetaldehyde**.

Illustrative Signaling Pathway for Aldehydes

Note: No specific signaling pathways for **thioacetaldehyde** have been identified in the literature. The following diagram illustrates a known pathway for its oxygen analog, acetaldehyde, in hepatic stellate cells, which leads to the expression of fibrosis-related genes. This is provided as a representative example of aldehyde-induced cellular signaling.



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Caption: Acetaldehyde-induced signaling in hepatic cells.

Conclusion

Thioacetaldehyde is a fundamentally important, yet highly reactive, thioaldehyde. Its physical and chemical properties are dictated by the presence of the thiocarbonyl group, which confers high reactivity, particularly a propensity for polymerization and participation in Diels-Alder reactions. The instability of the monomer necessitates in-situ generation for synthetic applications. While a complete experimental characterization of the monomer remains challenging, the available data, combined with an understanding of its reactivity, provides a

solid foundation for its application in organic synthesis. Further research, potentially employing advanced spectroscopic techniques and computational modeling, will be crucial to fully elucidate the properties of this transient molecule.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical and Chemical Properties of Thioacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13765720#physical-and-chemical-properties-of-thioacetaldehyde]

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